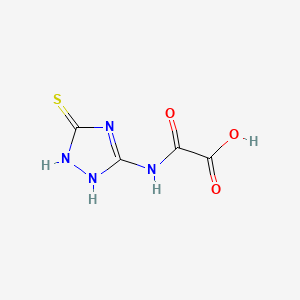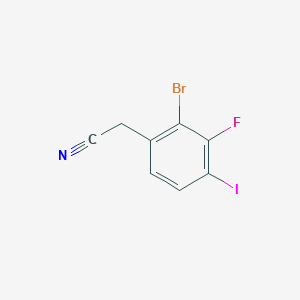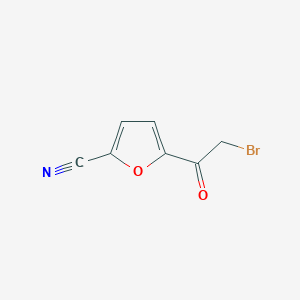
2-Furancarbonitrile, 5-(bromoacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromoacetyl)furan-2-carbonitrile is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a bromoacetyl group and a cyano group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoacetyl)furan-2-carbonitrile typically involves the bromination of furan derivatives. One common method is the reaction of furan-2-carbonitrile with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production of 5-(2-Bromoacetyl)furan-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Bromoacetyl)furan-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form alcohol derivatives.
Cyclization Reactions: The presence of the cyano group allows for cyclization reactions, leading to the formation of heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, oxo compounds, alcohols, and heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Bromoacetyl)furan-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Bromoacetyl)furan-2-carbonitrile involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can undergo nucleophilic substitution reactions, while the cyano group can participate in cyclization reactions. These properties make the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chloroacetyl)furan-2-carbonitrile
- 5-(2-Iodoacetyl)furan-2-carbonitrile
- 5-(2-Fluoroacetyl)furan-2-carbonitrile
Uniqueness
5-(2-Bromoacetyl)furan-2-carbonitrile is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromo group is more reactive in substitution reactions, making this compound particularly useful in the synthesis of complex molecules.
Properties
CAS No. |
133674-72-3 |
|---|---|
Molecular Formula |
C7H4BrNO2 |
Molecular Weight |
214.02 g/mol |
IUPAC Name |
5-(2-bromoacetyl)furan-2-carbonitrile |
InChI |
InChI=1S/C7H4BrNO2/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2H,3H2 |
InChI Key |
HTUZXXMQJNZTEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)CBr)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


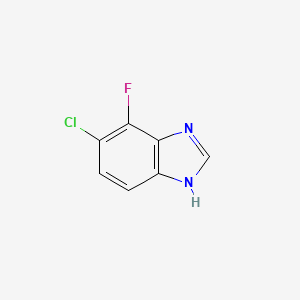
![(R)-5-(3-((tert-butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B12863142.png)
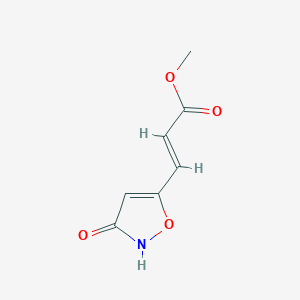
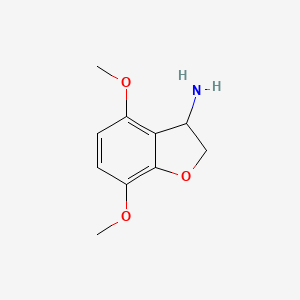
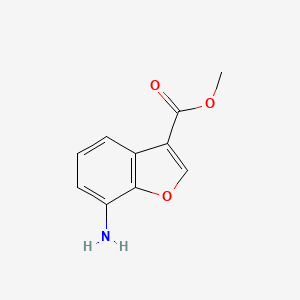
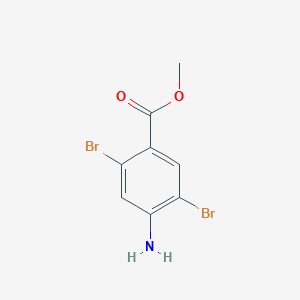
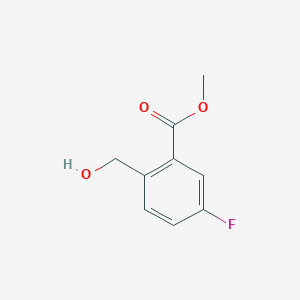

![Ethyl 8-bromo-1-(3,5-dichlorophenyl)-7-methoxy-1,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12863168.png)
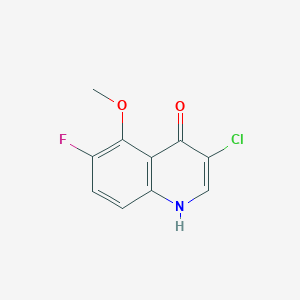
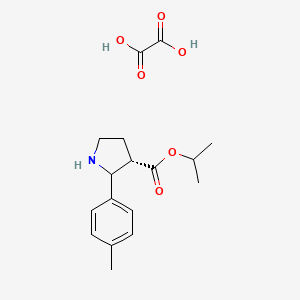
![(E)-N-[4-(Furan-2-yl)butan-2-ylidene]hydroxylamine](/img/structure/B12863187.png)
